cabenegrin A-II

Natural Product Synthesis Pterocarpan Total Synthesis

Opt for cabenegrin A-II for cost-efficient 9-step synthesis vs. 11-step analogs, ideal for multi-gram campaigns. Validated by -6.3 kcal/mol docking score vs. cardiotoxin and broad neutralization of Bothrops venom + bacterial endotoxins in vivo. Differentiate your snakebite/anti-infective research with this uniquely active scaffold.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 84297-60-9
Cat. No. B15191099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecabenegrin A-II
CAS84297-60-9
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(CCC1=CC2=C(C=C1O)OCC3C2OC4=CC5=C(C=C34)OCO5)CO
InChIInChI=1S/C21H22O6/c1-11(8-22)2-3-12-4-14-17(6-16(12)23)24-9-15-13-5-19-20(26-10-25-19)7-18(13)27-21(14)15/h4-7,11,15,21-23H,2-3,8-10H2,1H3/t11?,15-,21-/m0/s1
InChIKeyQZBPWZWWRPDXGM-ZCUNXJIWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabenegrin A-II (CAS 84297-60-9): Baseline Profile for Antiophidic Pterocarpan Procurement


Cabenegrin A-II (CAS 84297-60-9) is a prenylated pterocarpan flavonoid [1], a class of isoflavonoids characterized by a fused benzofuran-benzopyran ring system [2]. It was first isolated from the aqueous ethanol extract of the South American plant *Cabeca de negra* [1] and is recognized for its potent anti-snake venom activity, particularly against *Bothrops* species [3]. Its molecular formula is C₂₁H₂₂O₆ with a molecular weight of approximately 370.4 g/mol [4].

Cabenegrin A-II: Why Generic Pterocarpan Substitution is Scientifically Unsound


While numerous pterocarpans share the same core scaffold, their biological activity, synthetic accessibility, and toxicity profiles are not interchangeable [1]. For instance, closely related analogs like cabenegrin A-I, leiocarpin, and maackiain exhibit distinct antiophidic potency, cytotoxic profiles, and synthetic step-counts [1][2]. Furthermore, cabenegrin A-II demonstrates a broader toxin neutralization spectrum, including efficacy against bacterial endotoxins not observed in many other pterocarpans [3]. A simple class-based substitution therefore carries a high risk of experimental failure, as the specific substitution pattern and stereochemistry of cabenegrin A-II are critical determinants of its unique activity profile. The following evidence guide quantifies these key differentiators.

Cabenegrin A-II (CAS 84297-60-9): Quantitative Differentiation Evidence Guide


Synthetic Efficiency: 9 Steps for Cabenegrin A-II vs. 11 Steps for Cabenegrin A-I

Cabenegrin A-II offers a more efficient synthetic route compared to its closest structural analog, cabenegrin A-I. While both compounds can be synthesized, the route for cabenegrin A-II requires only 9 steps starting from methyl 2,4-dihydroxy benzoate, whereas the synthesis of cabenegrin A-I requires 11 steps starting from resorcinol [1]. This 2-step reduction translates to a significant advantage in time, cost, and overall yield for researchers requiring synthetic access to these compounds.

Natural Product Synthesis Pterocarpan Total Synthesis

In Silico Target Engagement: Cabenegrin A-II Shows Superior Binding Affinity for Cardiotoxin

Molecular docking studies against *Naja nigricollis* venom proteins reveal that cabenegrin A-II has a stronger predicted binding affinity for cardiotoxin compared to its close analog cabenegrin A-I. The docking score for cabenegrin A-II was -6.3 kcal/mol, whereas cabenegrin A-I achieved a score of -5.7 kcal/mol [1]. This difference of 0.6 kcal/mol suggests a measurably more favorable interaction with the cardiotoxin target, which is a key mediator of venom-induced cytotoxicity.

Molecular Docking Snake Venom In Silico Screening

Broader Toxin Neutralization: Activity Against Bacterial Endotoxins Not Shared by Other Pterocarpans

Cabenegrin A-II demonstrates a uniquely broad spectrum of toxin neutralization that extends beyond snake venoms to include bacterial toxins. According to patent data, cabenegrin A-II is effective in treating the effects of *E. coli* endotoxin and *Clostridium botulinum* toxin in mammalian models [1]. This activity is not reported for other common pterocarpan analogs like edunol, leiocarpin, or maackiain, which are primarily investigated for their antiophidic or cytotoxic properties [2][3]. This expanded activity profile differentiates cabenegrin A-II from its in-class competitors.

Endotoxin Neutralization Antivenom Broad-Spectrum Activity

In Vivo Reversal of Snake Venom-Induced Multi-Organ Toxicity

In a rat model of *Bothrops jararacussu* envenomation, treatment with cabenegrin A-II resulted in the reversal of a comprehensive panel of biochemical and hematological alterations [1]. The compound normalized levels of glucose, aspartate aminotransferase (AST), alanine transaminase (ALT), urea, creatinine, uric acid, and creatine kinase (CK), as well as erythrocyte, hemoglobin, hematocrit, and platelet counts [1][2]. While many pterocarpans exhibit in vitro antiophidic activity, this level of multi-organ functional protection in a live animal model is a key differentiator for cabenegrin A-II, underscoring its translational potential.

In Vivo Efficacy Bothrops Envenomation Multi-Organ Protection

Cabenegrin A-II: Optimal Application Scenarios Based on Differentiated Evidence


Lead Optimization in Anti-Cardiotoxin Drug Discovery

Given its superior in silico docking score against *Naja nigricollis* cardiotoxin compared to cabenegrin A-I [1], cabenegrin A-II is the preferred starting point for medicinal chemistry campaigns focused on developing novel, small-molecule inhibitors of cardiotoxin. Its more favorable predicted binding energy (-6.3 kcal/mol) provides a stronger rationale for synthetic derivatization and structure-activity relationship (SAR) studies targeting this specific venom component.

Cost-Effective Synthesis and Scale-Up for In Vivo Studies

For research groups planning large-scale in vivo efficacy or toxicology studies, the 9-step synthesis of cabenegrin A-II offers a tangible advantage over the 11-step route required for its analog cabenegrin A-I [1]. This difference in synthetic efficiency can significantly reduce material costs and lead times, making cabenegrin A-II the more practical and economical choice for multi-gram production and preclinical development.

Investigations of Multi-Toxin Neutralization and Septic Shock Models

Cabenegrin A-II's unique, patent-documented activity against both snake venom and bacterial endotoxins (e.g., *E. coli*, *C. botulinum*) [1] makes it an ideal candidate for research exploring the intersection of envenomation and secondary bacterial infection. It is the appropriate selection for studies aiming to develop a single-agent therapy for the complex pathophysiology of severe snakebite, which often involves both direct venom toxicity and septic complications.

Preclinical Validation of Multi-Organ Protective Effects

For researchers seeking to validate the systemic protective effects of a pterocarpan in vivo, cabenegrin A-II's demonstrated ability to reverse a wide range of biochemical and hematological abnormalities in a rat model of *Bothrops* envenomation provides a strong evidence base [1][2]. This compound is particularly well-suited for advanced pharmacodynamic studies assessing renal, hepatic, and hematological function post-envenomation.

Technical Documentation Hub

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